1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene is an organic compound with the molecular formula C10H10BrFO. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene typically involves the bromination of 3-methoxy-4-fluorophenol followed by alkylation with 1-bromomethyl cyclopropane . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and iodine, with catalysts such as iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 1-chloro-2-cyclopropyl-4-fluoro-5-methoxybenzene .
Scientific Research Applications
1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The cyclopropyl group can also affect the compound’s steric properties, impacting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Similar in structure but lacks the cyclopropyl group.
1-Bromo-4-cyclopropyl-5-fluoro-2-methoxybenzene: Similar but with different substitution positions.
2-Bromoanisole: Contains a bromine and methoxy group but lacks the fluorine and cyclopropyl groups.
Uniqueness
1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropyl group, in particular, adds steric hindrance and influences the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-13-10-5-8(11)7(4-9(10)12)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDCQKJYRZZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C2CC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.